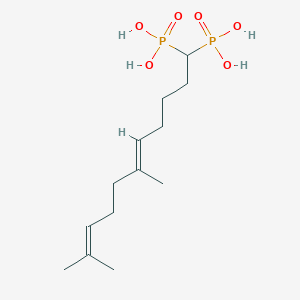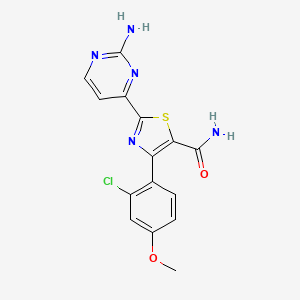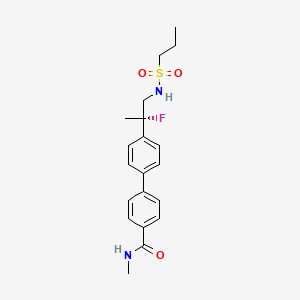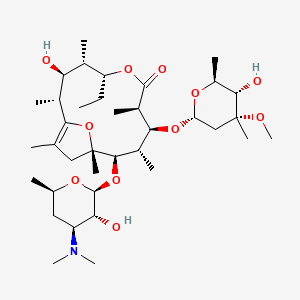
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is a complex organic compound characterized by its unique structure, which includes two phosphonic acid groups and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid typically involves multi-step organic synthesis. One common method includes the use of phosphonylation reactions where appropriate precursors are treated with phosphonic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diene system into saturated analogs.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction results in saturated compounds.
科学研究应用
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which ((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and other active sites, influencing biochemical pathways and reactions. The conjugated diene system also allows for interactions with various organic molecules, facilitating diverse chemical transformations.
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonic acid derivatives and conjugated dienes, such as:
(E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid analogs: Compounds with slight modifications in the phosphonic acid groups or diene system.
Phosphonic acid esters: Compounds where the phosphonic acid groups are esterified.
Conjugated dienes: Molecules with similar diene systems but different functional groups.
Uniqueness
((E)-6,10-Dimethyl-1-phosphono-undeca-5,9-dienyl)-phosphonic acid is unique due to its dual phosphonic acid groups combined with a conjugated diene system, providing a versatile platform for various chemical reactions and applications. This combination of features is not commonly found in other compounds, making it a valuable subject of study in multiple scientific disciplines.
属性
分子式 |
C13H26O6P2 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC 名称 |
[(5E)-6,10-dimethyl-1-phosphonoundeca-5,9-dienyl]phosphonic acid |
InChI |
InChI=1S/C13H26O6P2/c1-11(2)7-6-9-12(3)8-4-5-10-13(20(14,15)16)21(17,18)19/h7-8,13H,4-6,9-10H2,1-3H3,(H2,14,15,16)(H2,17,18,19)/b12-8+ |
InChI 键 |
ISMDHWZGHKZNRH-XYOKQWHBSA-N |
手性 SMILES |
CC(=CCC/C(=C/CCCC(P(=O)(O)O)P(=O)(O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCCCC(P(=O)(O)O)P(=O)(O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)
![2-[3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772532.png)
![3-[[(cyanoamino)-[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772540.png)
![6-[[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772543.png)

![2-methoxy-4-{3-[4-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-indazol-6-yl}phenol](/img/structure/B10772545.png)

![6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772553.png)
![(1S,2S,3S,4S)-3,4-bis[(2-methylpropyl)[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772558.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)

